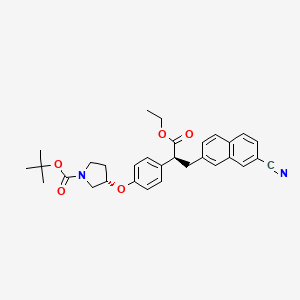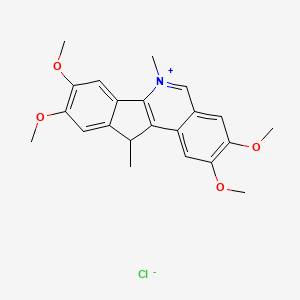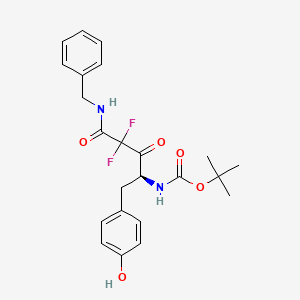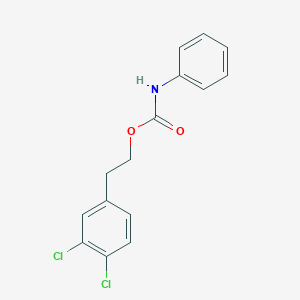
2-(3,4-dichlorophenyl)ethyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 405750 is a compound of interest in various scientific fields due to its unique properties and potential applications. It is known for its role in neural stem cell research and has been studied for its effects on neural differentiation and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405750 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of NSC 405750 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 405750 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles and Electrophiles: These reagents are used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
NSC 405750 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in the study of neural stem cells and their differentiation.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NSC 405750 involves its interaction with specific molecular targets and pathways. In the context of neural stem cell research, it may influence the differentiation and proliferation of these cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
NSC 405750 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 405020: Another compound used in neural stem cell research, but with different properties and applications.
NSC 405030: A compound with similar chemical structure but different biological activities.
NSC 405750 stands out due to its specific effects on neural stem cells and its potential therapeutic applications in neurological disorders.
Properties
CAS No. |
7510-66-9 |
|---|---|
Molecular Formula |
C15H13Cl2NO2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C15H13Cl2NO2/c16-13-7-6-11(10-14(13)17)8-9-20-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
InChI Key |
HMTUEQRKHIEOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


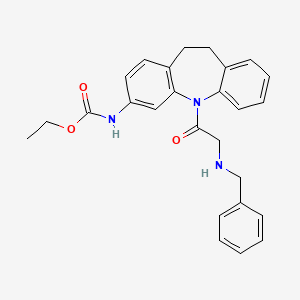
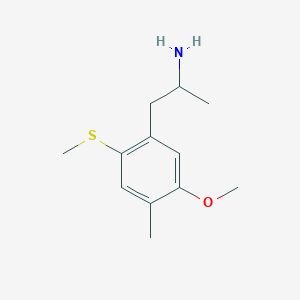


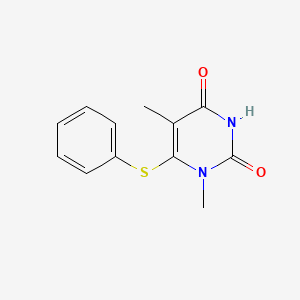
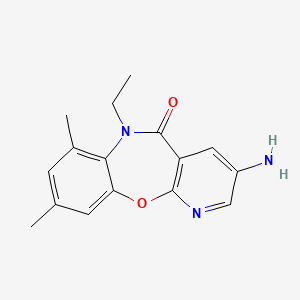
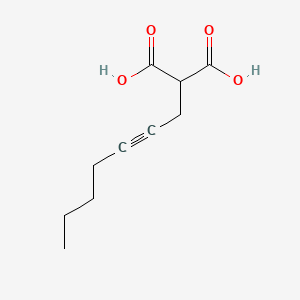

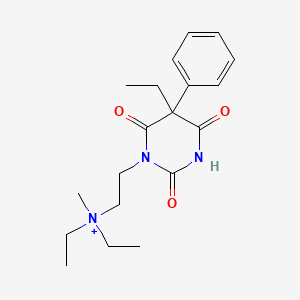

![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
